molecular formula C22H26N2O4S B3001332 3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034266-98-1

3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B3001332
CAS No.: 2034266-98-1
M. Wt: 414.52
InChI Key: QJSSZUDQSGFAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a synthetic small molecule featuring an 8-azabicyclo[3.2.1]octane (tropane) core. This bicyclic scaffold is widely explored in medicinal chemistry due to its conformational rigidity and ability to modulate neurotransmitter receptors. Key structural attributes of this compound include:

  • 8-Azabicyclo[3.2.1]octane core: Provides a rigid framework that enhances binding selectivity to target proteins.
  • Methylsulfonyl group at the 8-position: A strong electron-withdrawing substituent that may improve metabolic stability and influence receptor interactions.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-29(26,27)24-19-10-11-20(24)14-18(13-19)23-22(25)17-8-5-9-21(12-17)28-15-16-6-3-2-4-7-16/h2-9,12,18-20H,10-11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSSZUDQSGFAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are often investigated for their pharmacological properties, particularly in relation to their interactions with various biological targets.

Chemical Structure

The compound's structure can be broken down into three main components:

  • Benzyloxy Group : Enhances lipophilicity and may facilitate interaction with hydrophobic regions of target proteins.
  • Methylsulfonyl Group : Increases polarity, potentially improving solubility and bioavailability.
  • Azabicyclo[3.2.1]octane Moiety : A bicyclic structure that is crucial for its biological activity, particularly in modulating receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly as kappa opioid receptor antagonists. The following sections detail specific findings related to the biological activity of this compound.

Kappa Opioid Receptor Antagonism

A series of studies have demonstrated that analogs of this compound show potent antagonistic activity at the kappa opioid receptor (KOR). For instance, one study reported a compound with an IC50 value of 20 nM, indicating strong receptor binding affinity and selectivity over mu and delta opioid receptors . This selectivity is crucial for minimizing side effects typically associated with opioid receptor modulation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the azabicyclo structure significantly influence biological activity:

  • N-substitution Variations : Alterations in the N-substituent can enhance selectivity and potency against KOR while reducing off-target effects .
  • Linker Modifications : Changes in the linker conformation between the azabicyclo moiety and the benzamide can lead to improved pharmacokinetic profiles .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • In Vivo Efficacy : In rat models, compounds derived from this scaffold have been shown to reverse kappa agonist-induced diuresis, demonstrating functional antagonism in a physiological context .
  • CNS Exposure : Modifications aimed at enhancing brain penetration have been successful, allowing for better therapeutic outcomes in neurological applications .

The proposed mechanism involves the binding of this compound to KOR, leading to inhibition of downstream signaling pathways associated with pain modulation and mood regulation. The presence of the methylsulfonyl group may also contribute to enhanced solubility and stability in biological systems.

Comparative Analysis with Similar Compounds

Compound NameKOR IC50 (nM)Selectivity Ratio (μ:κ)Remarks
This compoundTBDTBDPotent antagonist with favorable pharmacokinetics
Analog A77>400Less selective, higher CNS exposure
Analog B2036Improved selectivity and potency

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific biological targets. Its unique structure allows it to modulate receptor activity, which can be crucial in drug development.

Biological Research

In biological studies, 3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can serve as a probe to investigate various biological processes. Its interaction with proteins and enzymes can help elucidate mechanisms underlying diseases.

Industrial Applications

The compound may also find applications in the production of specialty chemicals and materials due to its unique functional groups that can participate in various chemical reactions.

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through receptor modulation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds, suggesting that they can protect neuronal cells from oxidative stress by modulating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide with key analogs, focusing on structural variations and reported biological activities:

Compound Name Core Substituents Amide/Functional Group Reported Activity Key Reference
This compound 8-(Methylsulfonyl) 3-(Benzyloxy)benzamide Not explicitly reported N/A
Tropapride 8-Benzyl 2,3-Dimethoxybenzamide Dopamine D2 receptor antagonist (used in gastrointestinal disorders)
N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-3,5-dimethoxybenzamide 8-Benzyl 3,5-Dimethoxybenzamide Structural analog with uncharacterized activity; likely CNS-targeted
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) 8-(4-Aminophenylsulfonyl) 3-Carbonitrile Intermediate in synthesis; electron-withdrawing groups enhance reactivity
Vasopressin V1A Antagonists (e.g., Compounds 47 and 48) 8-Azabicyclo[3.2.1]octane with 3-(4-chlorophenyl)propanamide 3-(4-Chlorophenyl)propanamide High-affinity V1A receptor antagonists (potential for hypertension and heart failure)
(3-exo)-N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide 8-Benzyl Isobutyramide Unspecified biological activity; structural flexibility for SAR studies

Structural and Functional Insights

Substituent Effects on the 8-Azabicyclo Core: Methylsulfonyl vs. Benzyl: The methylsulfonyl group in the target compound may enhance metabolic stability compared to benzyl-substituted analogs (e.g., Tropapride) by reducing oxidative metabolism . Benzyl groups, however, contribute to lipophilicity and CNS penetration. Arylsulfonyl vs.

Amide Group Modifications :

  • Benzyloxybenzamide vs. Dimethoxybenzamide : The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to Tropapride’s dimethoxy substituents, which may alter receptor binding kinetics .
  • Propanamide vs. Benzamide : Vasopressin antagonists () use 3-(4-chlorophenyl)propanamide chains, demonstrating that extended aliphatic linkers improve selectivity for peptide receptors .

Biological Activity Trends :

  • Dopamine Antagonism : Tropapride’s activity highlights the importance of methoxy groups on the benzamide for D2 receptor binding, whereas the target compound’s benzyloxy group may shift selectivity to other targets .
  • Vasopressin Receptor Antagonism : The combination of a rigid bicyclic core and hydrophobic substituents (e.g., 4-chlorophenyl) is critical for V1A affinity, suggesting that the target compound’s benzyloxy group could be explored for similar targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide and related analogs?

  • Methodological Answer : The compound’s synthesis likely involves functionalizing the 8-azabicyclo[3.2.1]octane core. For example, intermediates such as N-(8-azabicyclo[3.2.1]oct-3β-yl)benzamide can be sulfonylated using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Protection/deprotection of the benzyloxy group (e.g., benzyl bromide in the presence of K2_2CO3_3 for O-benzylation).
  • Amide coupling via HATU or EDCI/HOBt for benzamide formation .
  • Purification via column chromatography (e.g., silica gel with CH2_2Cl2_2/MeOH gradients) .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm stereochemistry and substituent placement. For example, the 8-methylsulfonyl group shows distinct deshielding in 13^13C NMR (~40-45 ppm for S-CH3_3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected at m/z 485.18).
  • X-ray Crystallography : Resolves absolute configuration, particularly for bicyclic systems .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (e.g., 3^3H-spiperone for D2_2 receptors) .
  • Enzymatic Inhibition : Test against kinases or esterases via fluorescence-based activity assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : Use MTT or resazurin assays in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substitution) influence biological activity and receptor selectivity?

  • Methodological Answer :

  • SAR Analysis : Replace the methylsulfonyl group with acetyl, cyclopropyl, or aryl-sulfonyl variants. Compare binding affinities (IC50_{50}) in receptor panels (e.g., 5-HT3_3 vs. σ1_1 receptors). For example, BIMU analogs with methylsulfonyl groups showed partial agonism at 5-HT4_4 receptors (~70% efficacy vs. serotonin) .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., sulfonyl oxygen hydrogen bonding with Tyr7.43^{7.43} in GPCRs) .

Q. How can conflicting data on receptor binding efficacy be resolved?

  • Methodological Answer :

  • Assay Optimization : Control for assay conditions (e.g., buffer pH, Mg2+^{2+} concentration) that affect ligand-receptor kinetics .
  • Functional Assays : Compare cAMP accumulation (for Gs_s-coupled receptors) vs. β-arrestin recruitment (e.g., BRET assays) to distinguish agonism vs. biased signaling .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay) to identify consensus trends .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or carbamate moieties at the benzyloxy group to enhance oral bioavailability (e.g., tert-butyl ester derivatives showed 3× longer t1/2_{1/2} in rat liver microsomes) .
  • Cytochrome P450 Inhibition : Test CYP3A4/2D6 inhibition using fluorogenic substrates (e.g., Vivid® CYP450 kits) to guide structural refinements .

Q. How are impurities and degradation products characterized during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor via HPLC-PDA/MS .
  • Impurity Profiling : Use LC-HRMS to identify major degradation products (e.g., demethylation at the sulfonyl group or benzyloxy cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.